4-((1-(2-(azepan-1-yl)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide
Description
Properties
IUPAC Name |
4-[[1-[2-(azepan-1-yl)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O6/c1-19(2)30-27(35)21-11-9-20(10-12-21)17-33-28(36)22-15-24(38-3)25(39-4)16-23(22)32(29(33)37)18-26(34)31-13-7-5-6-8-14-31/h9-12,15-16,19H,5-8,13-14,17-18H2,1-4H3,(H,30,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPHCVYTRKWHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC(=O)N4CCCCCC4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. The structure includes:
- Quinazoline core : A bicyclic structure that is often associated with various pharmacological effects.
- Dimethoxy groups : These substituents can enhance lipophilicity and influence receptor interactions.
- Azepan moiety : This cyclic amine may contribute to the compound's ability to penetrate biological membranes.
Research indicates that compounds similar to this one often interact with multiple biological targets, including:
- Enzyme inhibition : Many quinazoline derivatives inhibit kinases involved in cancer progression.
- Receptor modulation : They may act as antagonists or agonists at various receptor sites, influencing pathways related to inflammation and cell proliferation.
Antitumor Activity
Studies have demonstrated that certain quinazoline derivatives exhibit significant antitumor properties. For instance:
- In vitro studies : Compounds similar to this one have shown efficacy in inhibiting the growth of various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Neuroprotective Effects
Some research suggests that quinazoline derivatives may provide neuroprotective benefits, potentially through:
- Antioxidant activity : Reducing oxidative stress in neuronal cells.
- Modulation of neurotransmitter systems : Influencing pathways related to neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation in cancer lines | |
| Neuroprotection | Reduction of oxidative stress | |
| Enzyme inhibition | Targeting specific kinases |
Notable Research Studies
-
Antitumor Efficacy :
A study published in 2023 evaluated the antitumor effects of a related quinazoline derivative on human cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, indicating potential for further development as an anticancer agent. -
Neuroprotective Mechanisms :
Another investigation focused on the neuroprotective properties of quinazoline compounds. The findings suggested that these compounds could mitigate neuronal damage in models of oxidative stress, highlighting their therapeutic potential in neurodegenerative diseases. -
Pharmacokinetics and Bioavailability :
Recent studies have also examined the pharmacokinetic profiles of similar compounds, revealing favorable absorption characteristics and metabolic stability, which are crucial for their efficacy as therapeutic agents.
Scientific Research Applications
Key Structural Features
- Azepan ring : Contributes to binding interactions with biological targets.
- Quinazolinone core : Known for anti-inflammatory and anticancer properties.
- Methoxy groups : Enhance solubility and bioavailability.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting tumor growth in various cancer cell lines. A study demonstrated that similar compounds could induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Quinazolinones are known to inhibit enzymes involved in inflammatory processes, such as lipoxygenases and cyclooxygenases . Preliminary studies have indicated that derivatives of this compound can effectively reduce inflammation in animal models.
Neuroprotective Effects
The azepan component may contribute to neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Research has shown that compounds with similar structures can prevent neuronal apoptosis and promote neurogenesis .
Antimicrobial Activity
Some studies have suggested that compounds within this class possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The incorporation of various functional groups enhances their efficacy against resistant strains .
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell growth. The mechanism was linked to the induction of cell cycle arrest at the G2/M phase and increased levels of reactive oxygen species (ROS), leading to apoptosis .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of this compound revealed significant inhibition of pro-inflammatory cytokines in vitro. The study utilized lipopolysaccharide (LPS)-stimulated macrophages to assess the compound's ability to modulate inflammatory responses .
Case Study 3: Neuroprotection in Animal Models
In vivo studies using rodent models of neurodegeneration showed that administration of the compound resulted in improved cognitive function and reduced neuronal loss. This suggests its potential use as a therapeutic agent for conditions like Alzheimer's disease .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound belongs to a broader class of quinazoline-2,4-dione derivatives. Key structural analogues and their distinguishing features are summarized below:
Key Observations :
- Bioactivity : The target compound’s 6,7-dimethoxy groups and azepane ring differentiate it from the anticonvulsant analogue in , which lacks methoxy substitutions and uses a dichlorobenzyl group for target binding.
- Synthetic Complexity : The target compound requires multi-step functionalization (e.g., azepane coupling, benzamide installation), contrasting with the straightforward N-acylation in .
Bioactivity Profile Correlation
Evidence from demonstrates that quinazoline derivatives cluster by bioactivity when structural features align. For example:
- Anticonvulsant Activity : Compounds with electron-withdrawing groups (e.g., dichlorobenzyl in ) exhibit strong seizure protection. The target compound’s methoxy groups, being electron-donating, may shift activity toward kinase inhibition or anti-inflammatory pathways.
- Kinase Targets : Dimethoxy-substituted quinazolines often target ATP-binding pockets in kinases (e.g., EGFR inhibitors), whereas unsubstituted analogues prioritize ion channel modulation .
Spectroscopic and Physicochemical Data
While direct data for the target compound are unavailable, analogues provide benchmarks:
- NMR Shifts : Quinazoline-2,4-diones typically show carbonyl signals at δ 160–170 ppm (13C-NMR) and aromatic protons at δ 6.5–8.0 ppm (1H-NMR) . Methoxy groups would appear as singlets near δ 3.8–4.0 ppm.
- Melting Point : Similar N-acylated quinazolines (e.g., ) melt between 200–250°C, suggesting the target compound may share this range.
Q & A
Basic: What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step protocols starting with quinazolinone core formation. For example:
Core Synthesis : Begin with methyl 2-isothiocyanatobenzoate and glycine to form 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid. Oxidize this intermediate with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
Functionalization : Use coupling agents like N,N′-carbonyldiimidazole (CDI) to activate the carboxylic acid, followed by reaction with substituted acetamides (e.g., N-isopropylbenzamide derivatives) to attach side chains .
Optimization : Control temperature (typically 50–80°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs) to maximize yield. Chromatographic purification (silica gel, ethyl acetate/hexane gradients) is critical for isolating intermediates .
Advanced: How can structural analogs of this compound be designed to enhance GABAergic affinity while minimizing off-target effects?
Methodological Answer:
- Docking Studies : Perform molecular docking against GABA_A receptor subunits (e.g., α1β2γ2) using software like AutoDock Vina. Prioritize substituents that form hydrogen bonds with Arg87 (α1 subunit) and hydrophobic interactions with Phe77 (β2 subunit) .
- SAR Analysis : Replace the azepan-1-yl group with smaller heterocycles (e.g., pyrrolidinyl) to reduce steric hindrance. Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide moiety to enhance receptor selectivity .
- In Vivo Validation : Test analogs in pentylenetetrazole (PTZ)-induced seizure models. Compare ED₅₀ values and mortality rates against sodium valproate as a reference .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., dimethoxy groups at C6/C7) and amide bond formation. Look for characteristic shifts: quinazolinone carbonyls at ~170 ppm, azepane protons at δ 1.4–3.0 .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular ion peaks (e.g., [M+H]+ at m/z 568.2) and fragment patterns (e.g., loss of isopropylbenzamide, m/z 345.1) .
- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect by-products (e.g., unreacted intermediates) .
Advanced: How should researchers resolve contradictions in anticonvulsant efficacy data across different in vivo models?
Methodological Answer:
- Model Selection : Compare PTZ (chemoconvulsant) vs. maximal electroshock (MES) models. Note that GABAergic compounds often show higher efficacy in PTZ due to chloride channel modulation .
- Dose-Response Curves : Perform tiered dosing (10–100 mg/kg, i.p.) with staggered timepoints (15–60 mins post-administration). Use ANOVA with Tukey post-hoc tests to identify statistically significant thresholds .
- Biomarker Analysis : Measure GABA levels in cerebrospinal fluid (HPLC) or glutamate decarboxylase activity (ELISA) to correlate molecular mechanisms with phenotypic outcomes .
Basic: What are the critical steps for ensuring reproducibility in scaled-up synthesis?
Methodological Answer:
Intermediate Stability : Store acid intermediates under inert gas (N₂) at -20°C to prevent hydrolysis.
Catalyst Consistency : Use freshly distilled CDI or EDCI to avoid diminished coupling efficiency .
Batch Tracking : Document solvent lot numbers (e.g., DMF water content <0.01%) and reaction vessel geometry (round-bottom vs. flask) to control heat transfer .
Advanced: How can computational methods predict metabolic liabilities of this compound?
Methodological Answer:
- In Silico Tools : Use GLORYx for phase I metabolism prediction. Focus on oxidation sites (e.g., azepane ring) and glucuronidation of phenolic metabolites .
- CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates (e.g., 7-benzoxy-4-trifluoromethylcoumarin) .
- Metabolite Identification : Incubate with liver microsomes (human/rat), then analyze via LC-QTOF-MS/MS for hydroxylated or N-dealkylated products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
